

# Application Notes and Protocols for Assessing Vaccine Immunogenicity Using B8R 20-27

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## Compound of Interest

Compound Name: B8R 20-27

Cat. No.: B15624166

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## For Researchers, Scientists, and Drug Development Professionals

### Introduction

The **B8R 20-27** peptide, with the amino acid sequence TSYKFESV, is a well-established, immunodominant H-2Kb-restricted CD8+ T cell epitope derived from the B8R protein of the vaccinia virus.[1][2] The B8R protein is a soluble homolog of the interferon-gamma (IFN- $\gamma$ ) receptor, acting as a virulence factor by neutralizing the antiviral activity of IFN- $\gamma$ . [3][4] Due to its high immunogenicity and conservation among various orthopoxviruses, including Modified Vaccinia Ankara (MVA), the **B8R 20-27** peptide serves as a critical tool for assessing the vector-specific cellular immune response in preclinical vaccine studies.[1][5]

These application notes provide detailed protocols for utilizing the **B8R 20-27** peptide to quantify vaccine-induced T cell responses through Enzyme-Linked Immunospot (ELISpot) assays, Intracellular Cytokine Staining (ICS), and MHC Class I Tetramer staining.

### Key Applications

- Quantification of vaccine-specific T cell frequency: Determine the number of T cells responding to the vaccine vector.
- Characterization of T cell functionality: Assess the cytokine profile (e.g., IFN- $\gamma$ , TNF- $\alpha$ ) of responding T cells.

- Evaluation of immunodominance: Study the hierarchy of immune responses to different viral epitopes.[\[6\]](#)[\[7\]](#)
- Monitoring immune memory: Track the persistence of vaccine-induced T cell responses over time.[\[8\]](#)

## Data Presentation

Table 1: Representative Quantitative Data on **B8R 20-27** Specific CD8+ T Cell Responses

| Assay Type                      | Mouse Strain | Vaccine/Vector | Timepoint                  | Tissue | Response Metric  | Typical Range of Response          |
|---------------------------------|--------------|----------------|----------------------------|--------|--|------------------------------------|
| Intracellular Cytokine Staining | C57BL/6      | MVA            | Day 7-10 post-immunization | Spleen | % of IFN- $\gamma$ + cells within the CD8+ T cell population           | 10-15% <sup>[7]</sup>              |
| ELISpot                         | C57BL/6      | MVA            | Day 8 post-immunization    | Spleen | IFN- $\gamma$ Spot Forming Cells (SFC) per 10 <sup>6</sup> splenocytes | ~3,150 <sup>[9]</sup>              |
| MHC Class I Tetramer Staining   | C57BL/6      | Vaccinia Virus | Day 10 post-infection      | Spleen | % of B8R-tetramer+ cells within the CD8+ T cell population             | Varies with viral strain and dose  |
| Intracellular Cytokine Staining | C57BL/6      | MVA            | Day 56 post-immunization   | Spleen | IFN- $\gamma$ SFC per 10 <sup>6</sup> splenocytes (memory response)    | Variable, lower than peak response |

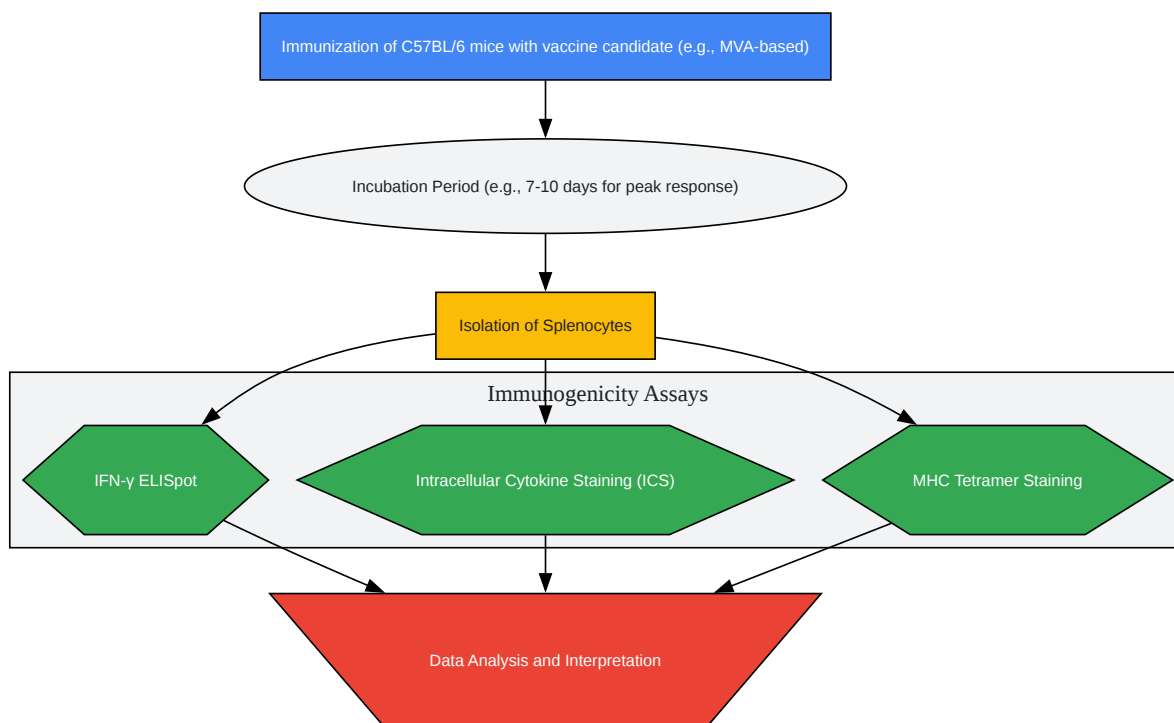
## Signaling Pathways and Experimental Workflows

The immunogenicity of the **B8R 20-27** peptide is dependent on the MHC class I antigen processing and presentation pathway.



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MHC Class I presentation of **B8R 20-27**.



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Workflow for assessing **B8R 20-27** immunogenicity.

## Experimental Protocols

### 1. IFN-γ ELISpot Assay

This assay quantifies the frequency of **B8R 20-27**-specific, IFN-γ-secreting T cells.

Materials:

- 96-well PVDF membrane plates

- Sterile PBS
- 70% Ethanol
- Anti-mouse IFN- $\gamma$  capture antibody
- Biotinylated anti-mouse IFN- $\gamma$  detection antibody
- Streptavidin-Alkaline Phosphatase (AP) or Horseradish Peroxidase (HRP)
- AP or HRP substrate (e.g., BCIP/NBT or AEC)
- Blocking buffer (e.g., RPMI-1640 with 10% FBS)
- **B8R 20-27** peptide (TSYKFESV)
- Single-cell suspension of splenocytes from immunized mice
- Positive control (e.g., Concanavalin A)
- Negative control (e.g., irrelevant peptide or media alone)

#### Protocol:

- Plate Coating:
  - Pre-wet the 96-well PVDF plate with 15  $\mu$ L of 70% ethanol for 1 minute.
  - Wash the wells three times with 150  $\mu$ L of sterile PBS.
  - Coat the wells with anti-mouse IFN- $\gamma$  capture antibody diluted in PBS (e.g., 10  $\mu$ g/mL) and incubate overnight at 4°C.[\[6\]](#)
- Blocking:
  - Decant the capture antibody solution.
  - Wash the wells twice with 150  $\mu$ L of sterile PBS.

- Add 150 µL of blocking buffer to each well and incubate for at least 2 hours at 37°C.[6]
- Cell Incubation:
  - Prepare a single-cell suspension of splenocytes.
  - Decant the blocking buffer from the plate.
  - Add splenocytes to the wells (e.g.,  $0.2 \times 10^6$  cells/well).[10]
  - Add **B8R 20-27** peptide to the appropriate wells at a final concentration of 1-10 µg/mL.[10]  
Include positive and negative control wells.
  - Incubate the plate for 18-24 hours at 37°C in a 5% CO<sub>2</sub> incubator.[10][11]
- Detection:
  - Decant the cell suspension and wash the wells three times with PBS and three times with PBS containing 0.05% Tween-20 (PBST).[11]
  - Add biotinylated anti-mouse IFN-γ detection antibody diluted in PBS with 0.5% BSA and incubate for 2 hours at 37°C.[11]
  - Wash the wells six times with PBST.
  - Add Streptavidin-AP or -HRP conjugate and incubate for 45 minutes at room temperature.
  - Wash the wells three times with PBST and three times with PBS.
- Development:
  - Add the appropriate substrate and incubate until distinct spots emerge.
  - Stop the reaction by washing thoroughly with tap water.
  - Allow the plate to dry completely before counting the spots using an ELISpot reader.

## 2. Intracellular Cytokine Staining (ICS) by Flow Cytometry

This protocol allows for the simultaneous identification and functional characterization of **B8R 20-27**-specific CD8<sup>+</sup> T cells.

Materials:

- Single-cell suspension of splenocytes
- Complete RPMI-1640 medium
- **B8R 20-27** peptide
- Brefeldin A
- Fc block (e.g., anti-CD16/32)
- Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD3, CD8, CD44)
- Fluorochrome-conjugated antibody against IFN- $\gamma$
- Fixation/Permeabilization buffer
- Flow cytometer

Protocol:

- In Vitro Restimulation:
  - Resuspend splenocytes in complete RPMI medium.
  - Stimulate the cells with **B8R 20-27** peptide (1-2  $\mu\text{g/mL}$ ) in the presence of Brefeldin A (5-10  $\mu\text{g/mL}$ ) for 5 hours at 37°C.[2][3] Brefeldin A inhibits protein transport, causing cytokines to accumulate intracellularly.
- Surface Staining:
  - Wash the cells with FACS buffer (PBS with 2% FBS).
  - Block Fc receptors with Fc block for 10-15 minutes on ice.



- Stain with a cocktail of fluorochrome-conjugated antibodies against surface markers (e.g., anti-CD3, anti-CD8, anti-CD44) for 20-30 minutes on ice in the dark.
- Fixation and Permeabilization:
  - Wash the cells to remove unbound surface antibodies.
  - Resuspend the cells in fixation/permeabilization buffer and incubate for 20 minutes at room temperature.
- Intracellular Staining:
  - Wash the cells with permeabilization buffer.
  - Stain with fluorochrome-conjugated anti-IFN- $\gamma$  antibody for 30 minutes at room temperature in the dark.[\[2\]](#)
- Data Acquisition and Analysis:
  - Wash the cells with permeabilization buffer and then resuspend in FACS buffer.
  - Acquire data on a flow cytometer.
  - Analyze the data by first gating on lymphocytes, then singlets, then CD3<sup>+</sup> T cells, and finally CD8<sup>+</sup> T cells. The frequency of **B8R 20-27**-specific T cells is determined by the percentage of IFN- $\gamma$ <sup>+</sup> cells within the CD8<sup>+</sup> T cell gate.

### 3. MHC Class I Tetramer Staining

This method directly visualizes and quantifies **B8R 20-27**-specific CD8<sup>+</sup> T cells using fluorescently labeled H-2Kb tetramers folded with the **B8R 20-27** peptide.

Materials:

- Single-cell suspension of splenocytes
- APC- or PE-conjugated H-2Kb/TSYKFESV tetramer
- Fc block

- Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD3, CD8)
- FACS buffer
- Flow cytometer

Protocol:

- Cell Preparation:
  - Prepare a single-cell suspension of splenocytes.
- Staining:
  - Block Fc receptors with Fc block for 10-15 minutes on ice.
  - Add the H-2Kb/**B8R 20-27** tetramer and incubate for 30-60 minutes at room temperature in the dark.[\[2\]](#)[\[3\]](#)
  - Add a cocktail of fluorochrome-conjugated antibodies against surface markers (e.g., anti-CD3, anti-CD8) and incubate for an additional 20-30 minutes on ice in the dark.
- Data Acquisition and Analysis:
  - Wash the cells with FACS buffer.
  - Acquire data on a flow cytometer.
  - Analyze the data by gating on lymphocytes, singlets, and then CD8+ T cells. The percentage of **B8R 20-27**-specific CD8+ T cells is determined by the frequency of tetramer-positive cells within the CD8+ T cell population.

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